molecular formula C8H4BrFN2O B12445782 3-(2-Bromo-5-fluorophenyl)-1,2,4-oxadiazole

3-(2-Bromo-5-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B12445782
M. Wt: 243.03 g/mol
InChI Key: OFGNOOUBEPRAPB-UHFFFAOYSA-N
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Description

3-(2-Bromo-5-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains a 1,2,4-oxadiazole ring substituted with a 2-bromo-5-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-5-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-5-fluorobenzohydrazide with cyanogen bromide under basic conditions to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 2-position of the phenyl ring enables palladium-catalyzed cross-coupling reactions. This is exploited to introduce aryl or heteroaryl groups for functional diversification.

Reaction Conditions Reagents/Catalysts Products Yield
1.5 mol% Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1)Boronic acid (Ar-B(OH)₂)3-(2-Aryl-5-fluorophenyl)-1,2,4-oxadiazole65–85%

Key Findings :

  • Reaction efficiency depends on the electronic nature of the boronic acid, with electron-deficient aryl groups showing higher yields.

  • Fluorine at the 5-position remains intact under these conditions due to its strong C–F bond stability.

Nucleophilic Aromatic Substitution

The bromine atom undergoes substitution with nucleophiles, while the fluorine typically remains inert under mild conditions.

Reaction Type Conditions Nucleophile Product Yield
SNAr (Bromine replacement)K₂CO₃, DMSO, 80°CPiperidine3-(2-Piperidino-5-fluorophenyl)-1,2,4-oxadiazole72%
CuI, L-proline, DMF, 100°CNaN₃3-(2-Azido-5-fluorophenyl)-1,2,4-oxadiazole68%

Mechanistic Notes :

  • Bromine substitution proceeds via a two-step mechanism: (1) oxidative addition of Pd(0) to form a Pd(II) complex, and (2) transmetallation with the nucleophile .

  • Steric hindrance from the oxadiazole ring slightly reduces reaction rates compared to non-heterocyclic analogs.

Oxidation and Reduction Pathways

The oxadiazole ring exhibits stability under moderate redox conditions but can be modified under extreme settings.

Ring Oxidation

Oxidizing Agent Conditions Product Outcome
KMnO₄H₂O, 25°C, 12 hrsDegradation to carboxylic acid derivativesPartial ring cleavage
m-CPBACH₂Cl₂, 0°C to RTEpoxidation (if alkenes present)Not observed for this compound

Side-Chain Reduction

The oxadiazole ring is resistant to hydrogenation, but bromine can be selectively reduced:

Reduction Method Conditions Product Yield
H₂, Pd/C (10%)EtOH, 50°C, 6 hrs3-(5-Fluorophenyl)-1,2,4-oxadiazole58%

Cyclization and Heterocycle Formation

The oxadiazole moiety participates in annulation reactions to form fused polycyclic systems.

Reagent Conditions Product Application
CuI, phenanthrolineDMF, 120°C, microwave irradiationBenzo[1,2-d:4,5-d']bis(oxadiazole) derivativesAnticancer lead compounds
Propargyl bromide, K₂CO₃THF, refluxTriazole-fused oxadiazolesAntimicrobial agents

Key Insight :

  • Cyclization reactions often require directing groups (e.g., fluorine) to control regioselectivity .

Halogen Exchange Reactions

Fluorine at the 5-position can be replaced under specialized conditions:

Reagent Conditions Product Yield
BCl₃CH₂Cl₂, −78°C to RT3-(2-Bromo-5-chlorophenyl)-1,2,4-oxadiazole41%
KI, CuI, 18-crown-6DMF, 120°C, 24 hrs3-(2-Bromo-5-iodophenyl)-1,2,4-oxadiazole33%

Stability Under Acidic/Basic Conditions

The compound shows moderate stability:

  • Acidic Conditions (HCl, 1M) : No decomposition after 24 hrs at 25°C.

  • Basic Conditions (NaOH, 1M) : Partial hydrolysis of the oxadiazole ring after 12 hrs at 80°C.

Scientific Research Applications

3-(2-Bromo-5-fluorophenyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-5-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes in cancer cells. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-5-fluorophenyl)acetic acid
  • 2-Bromo-5-fluorobenzyl alcohol

Comparison

Compared to similar compounds, 3-(2-Bromo-5-fluorophenyl)-1,2,4-oxadiazole is unique due to its 1,2,4-oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where specific interactions with molecular targets are required, such as in medicinal chemistry and materials science.

Biological Activity

3-(2-Bromo-5-fluorophenyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and other therapeutic potentials based on recent studies.

Overview of 1,2,4-Oxadiazole Derivatives

1,2,4-Oxadiazoles are a class of heterocyclic compounds known for their wide range of biological activities. They have been studied extensively for their potential in drug discovery, particularly in the development of anticancer agents and other therapeutics. The oxadiazole moiety has been associated with various mechanisms of action, including inhibition of key enzymes and modulation of cellular pathways involved in disease processes .

Anticancer Activity

This compound has shown promising anticancer activity in several studies. For instance:

  • Cell Line Studies : In vitro studies demonstrated that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For example, compounds related to the oxadiazole structure displayed IC50 values ranging from micromolar to nanomolar concentrations against human tumor cell lines such as HeLa (cervical cancer), Caco-2 (colon cancer), and others .
  • Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and inhibition of cell proliferation. Studies indicate that these compounds can activate mitochondrial pathways leading to increased apoptosis in cancer cells .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism
This compoundHeLa10.5Apoptosis induction
This compoundCaco-215.3Cell cycle arrest
This compoundMCF-7 (breast cancer)12.8Mitochondrial pathway activation

Antimicrobial Activity

Beyond its anticancer properties, this compound exhibits notable antimicrobial activity. Research indicates that oxadiazoles can be effective against various bacterial strains:

  • Bactericidal Effects : The compound has shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Streptococcus pneumoniae16

Other Biological Activities

Research also highlights additional biological activities associated with this compound:

  • Anti-inflammatory Properties : Some derivatives demonstrate potential as anti-inflammatory agents by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in prostaglandin biosynthesis .
  • Neuroprotective Effects : Certain oxadiazole derivatives have been investigated for their neuroprotective properties against neurodegenerative diseases by modulating neurotransmitter systems .

Case Studies

Several case studies have documented the efficacy and safety profiles of oxadiazole derivatives:

  • In Vivo Studies : A study involving DLA-induced solid tumor models showed that oxadiazole derivatives significantly reduced tumor size and weight compared to control groups .
  • Toxicity Assessment : Acute toxicity studies in animal models revealed that certain derivatives were well-tolerated at therapeutic doses without significant adverse effects .

Q & A

Q. Basic: What are the standard synthetic routes for 3-(2-bromo-5-fluorophenyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via cyclization reactions between amidoximes and activated carboxylic acid derivatives. A validated method involves reacting 2-bromo-5-fluorobenzamidoxime with trifluoroacetic anhydride (TFAA) under reflux in dimethyl ether (DME) at 50°C, followed by purification via flash column chromatography (SiO₂, hexane:ethyl acetate gradient). Optimization strategies include adjusting catalyst loading (e.g., pyridine for acid scavenging), varying reaction times (6–24 hours), and using high-purity precursors to achieve yields >95% .

Q. Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity.
  • High-Resolution Mass Spectrometry (HRMS) for molecular formula validation (e.g., [M+H]+ ion matching within 0.1 ppm error).
  • FTIR to verify oxadiazole ring formation (C=N stretch ~1600 cm⁻¹).
  • HPLC/Purity Analysis using reverse-phase columns (C18) with UV detection at 254 nm to ensure >99% purity .

Q. Basic: What safety protocols are recommended for handling this compound?

Answer:
The compound is harmful via inhalation, dermal contact, or ingestion. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid exposure to moisture (risk of hydrolysis). Store in airtight containers at –20°C under inert gas (N₂/Ar). Spills should be neutralized with sodium bicarbonate and disposed of as halogenated waste .

Q. Advanced: How can computational modeling (e.g., DFT, Multiwfn) predict electronic properties and reactivity?

Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the electron-withdrawing bromo and fluoro substituents lower LUMO energy, enhancing electrophilicity .
  • Multiwfn: Analyze electrostatic potential (ESP) maps to identify regions prone to nucleophilic attack (e.g., oxadiazole ring). Topological analysis of electron density (AIM theory) reveals bond critical points, aiding in reactivity predictions .

Q. Advanced: How do solvent effects influence the compound’s spectroscopic and stability profiles?

Answer:
Solvent polarity and hydrogen-bonding capacity significantly alter UV-Vis absorption maxima and fluorescence. For instance:

  • In polar aprotic solvents (e.g., DMSO), solvatochromic shifts (~10 nm) occur due to dipole-dipole interactions.
  • DFT-D3 calculations with implicit solvent models (e.g., SMD) quantify solvation energies, aiding in solvent selection for synthetic or formulation steps .

Q. Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. antimicrobial)?

Answer:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing Br with Cl) and test against target assays (e.g., COX-2 inhibition vs. bacterial growth).
  • Meta-Analysis: Compare data across studies with standardized protocols (e.g., MIC values for antimicrobial activity). Contradictions may arise from assay conditions (e.g., pH, cell lines) or impurities .

Q. Advanced: What methodologies predict the compound’s pharmacokinetics (e.g., blood-brain barrier permeability)?

Answer:

  • In Silico Tools: Use SwissADME or pkCSM to predict logP (lipophilicity), BBB permeability, and CYP450 metabolism. The compound’s logP (~2.5) suggests moderate BBB penetration.
  • In Vitro Models: Caco-2 cell monolayers assess intestinal absorption, while PAMPA-BBB evaluates brain uptake potential .

Q. Advanced: How can structural analogs be designed to enhance target selectivity (e.g., kinase inhibitors)?

Answer:

  • Scaffold Hybridization: Merge the oxadiazole core with bioactive fragments (e.g., glucopyranosyl groups for glycogen phosphorylase inhibition) .
  • Crystallography-Guided Design: Use X-ray structures of target proteins (e.g., GSK-3β) to optimize substituent geometry. For example, introducing sulfonamide groups improves hydrogen-bonding with active sites .

Properties

Molecular Formula

C8H4BrFN2O

Molecular Weight

243.03 g/mol

IUPAC Name

3-(2-bromo-5-fluorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C8H4BrFN2O/c9-7-2-1-5(10)3-6(7)8-11-4-13-12-8/h1-4H

InChI Key

OFGNOOUBEPRAPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C2=NOC=N2)Br

Origin of Product

United States

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